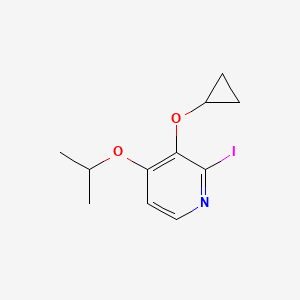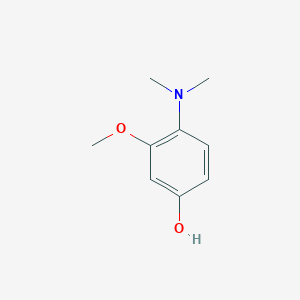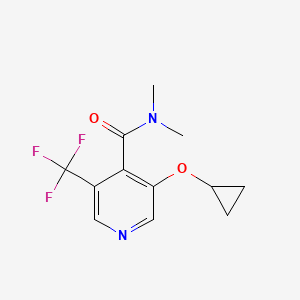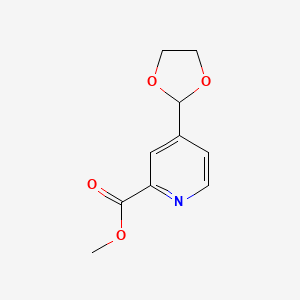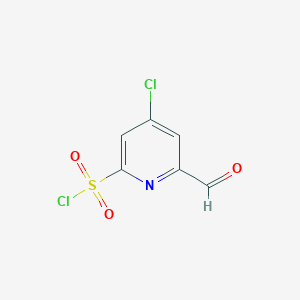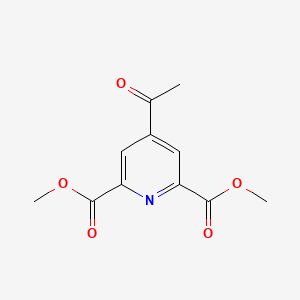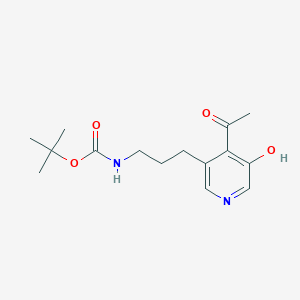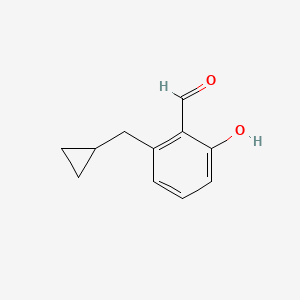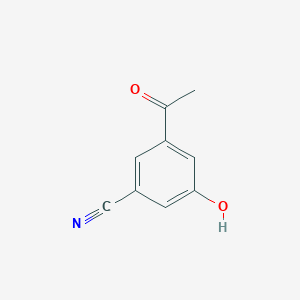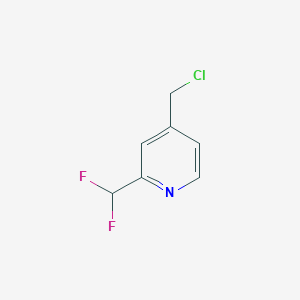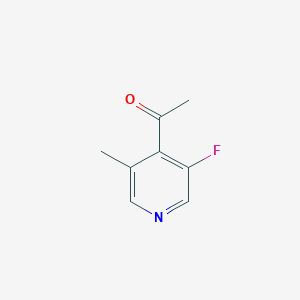
2,6,7-Trimethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trimethylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C12H14N2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethylquinolin-4-amine can be achieved through various classical and modern synthetic methods. Some of the well-known classical synthesis protocols include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to construct and functionalize the quinoline scaffold .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines with various functional groups .
Applications De Recherche Scientifique
2,6,7-Trimethylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6,7-Trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2,6,7-Trimethylquinolin-4-amine include:
- 2,7,8-Trimethylquinolin-4-amine
- 2,6-Dimethylquinolin-4-amine
- 2,6,7-Trimethylquinoline
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2,6,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H2,13,14) |
Clé InChI |
DJEPCRSBYPRWMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(N=C2C=C1C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
